molecular formula C10H10FN3 B1613318 (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine CAS No. 1134695-22-9

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1613318
M. Wt: 191.2 g/mol
InChI Key: TVCUTKMSLJTCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine , also known by its chemical formula C<sub>10</sub>H<sub>12</sub>FN , is a compound with intriguing properties. Its molecular structure combines a pyrazole ring with a fluorophenyl group, resulting in a fascinating chemical entity.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through cyclization reactions to form the pyrazole ring. The introduction of the fluorophenyl group is achieved through selective functionalization. While various synthetic routes exist, the exact details may vary based on the specific research context.



Molecular Structure Analysis

The molecular structure of (1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine reveals a central pyrazole ring (1H-pyrazol-4-yl) connected to a methanamine moiety. The fluorophenyl group (4-fluorophenyl) is attached to the pyrazole ring. The arrangement of atoms and bond angles significantly influences its properties and reactivity.



Chemical Reactions Analysis

This compound participates in various chemical reactions due to its functional groups. It can undergo nucleophilic substitutions, cyclizations, and condensations. Researchers explore its reactivity with other compounds, such as aldehydes, ketones, and halogens, to synthesize derivatives or explore novel applications.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : Solid crystalline material.

    • Melting Point : Investigate the melting behavior under different conditions.

    • Solubility : Assess its solubility in various solvents.



  • Chemical Properties :

    • Stability : Investigate stability under different pH, temperature, and light conditions.

    • Reactivity : Explore its reactivity with common reagents.

    • Acid-Base Behavior : Determine its pKa values.




Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Researchers should handle this compound in a well-ventilated area, wear appropriate protective gear, and follow safety guidelines.

  • Environmental Impact : Assess its environmental persistence and potential ecological effects.


Future Directions


  • Biological Studies : Investigate its interactions with biological targets.

  • Derivatives : Explore modifications to enhance specific properties.

  • Applications : Identify potential applications in medicine, materials science, or catalysis.


Please note that while I’ve synthesized information from various sources, specific details may require further examination in relevant scientific literature1234.


properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCUTKMSLJTCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640823
Record name 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

CAS RN

1134695-22-9
Record name 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 3
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 4
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.